molecular formula C22H27N3O2 B10978004 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B10978004
M. Wt: 365.5 g/mol
InChI Key: BPGGFOHXOWFLMZ-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrole ring substituted with dimethyl groups and a tetrahydrocarbazole moiety with a methoxy group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.

    Substitution Reactions: Introduction of dimethyl groups at the 2 and 5 positions of the pyrrole ring.

    Formation of the Tetrahydrocarbazole Moiety: This can be achieved through Fischer indole synthesis or other cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 6 position of the tetrahydrocarbazole ring.

    Amide Bond Formation: Coupling of the pyrrole and tetrahydrocarbazole moieties through an amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the methoxy group.

    Reduction: Reduction reactions can occur at the amide bond or the tetrahydrocarbazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the pyrrole or tetrahydrocarbazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-1H-indol-1-yl)propanamide
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3-dihydro-1H-quinolin-1-yl)propanamide

Uniqueness

The uniqueness of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide lies in its specific substitution pattern and the combination of the pyrrole and tetrahydrocarbazole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C22H27N3O2/c1-14-7-8-15(2)25(14)12-11-21(26)23-20-6-4-5-17-18-13-16(27-3)9-10-19(18)24-22(17)20/h7-10,13,20,24H,4-6,11-12H2,1-3H3,(H,23,26)

InChI Key

BPGGFOHXOWFLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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